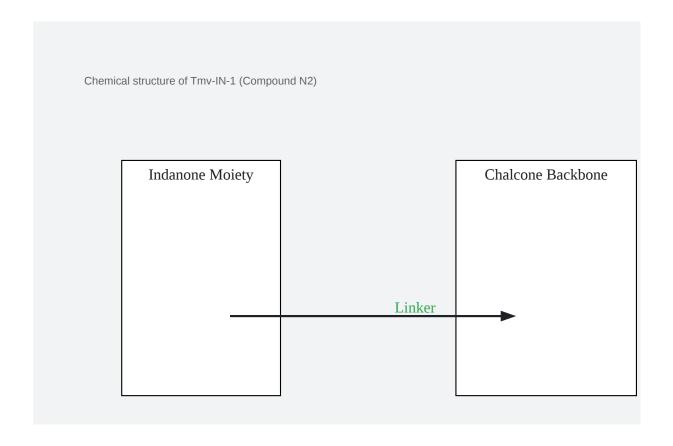


Tmv-IN-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Tmv-IN-1**, a chalcone derivative identified as a potent inhibitor of the Tobacco Mosaic Virus (TMV). This guide details its chemical structure, biological activity, and proposed mechanism of action, presenting key data and experimental methodologies to support further research and development in the field of plant viral inhibitors.


Core Compound Details

Tmv-IN-1 is a synthetic chalcone derivative that has demonstrated significant therapeutic and protective activities against the Tobacco Mosaic Virus.[1] Its inhibitory function is primarily attributed to its ability to bind to the TMV coat protein (TMV-CP), a critical component for viral assembly and stability.[1]

Chemical Structure

Tmv-IN-1, also referred to as compound N2 in the primary literature, possesses the molecular formula C₂₈H₂₆O₄.[2]

Click to download full resolution via product page

Caption: Chemical structure of **Tmv-IN-1**.

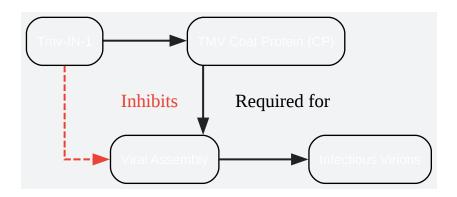
Note: The DOT language is not ideally suited for rendering complex chemical structures. A 2D chemical structure image would typically be used here. The above DOT script is a conceptual representation.

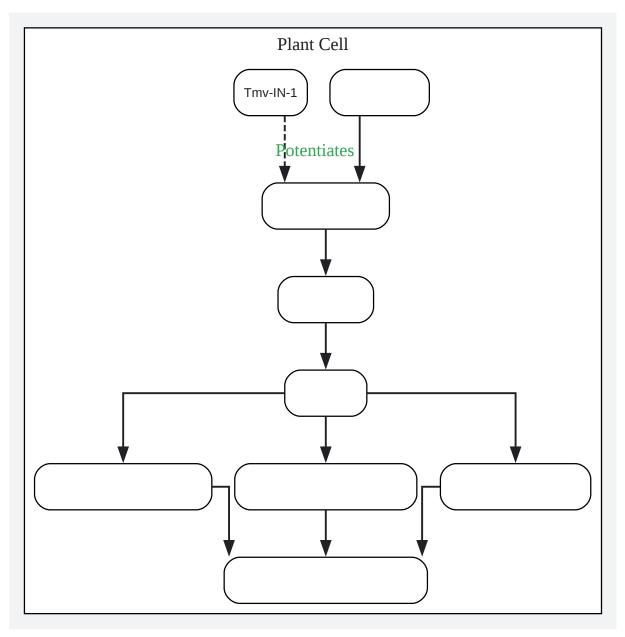
A more precise representation is provided by its canonical SMILES notation: O=C(c1cc(c(OC)cc1)OC)/C=C/c2ccc(cc2)C(=O)C3(CC3)c4ccccc4

Quantitative Bioactivity Data

The biological efficacy of **Tmv-IN-1** has been quantified through various in vitro and in vivo assays. The key parameters are summarized in the table below.

Parameter	Value	Target/Assay	Source
Therapeutic Activity (EC50)	70.7 μg/mL	Anti-TMV activity in vivo	[1][2]
Protective Activity (EC ₅₀)	60.8 μg/mL	Anti-TMV activity in vivo	[1][2]
Binding Affinity (Kd)	0.0427 μΜ	TMV Coat Protein (TMV-CP)	[1][2]


Mechanism of Action and Signaling Pathways


Tmv-IN-1 is proposed to exert its anti-viral effects through a dual mechanism: direct interaction with a viral component and modulation of the host plant's defense responses.

Direct Viral Inhibition

The primary mode of action of **Tmv-IN-1** is its direct binding to the Tobacco Mosaic Virus Coat Protein (TMV-CP).[1] The TMV-CP is essential for the encapsidation of the viral RNA, forming the helical structure of the virion.[3] By binding to TMV-CP, **Tmv-IN-1** likely interferes with the self-assembly of the viral particles, thus inhibiting the formation of new, infectious virions.[1][4]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Indcollege.co.in [Indcollege.co.in]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Tmv-IN-1: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400749#what-is-tmv-in-1-and-its-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com